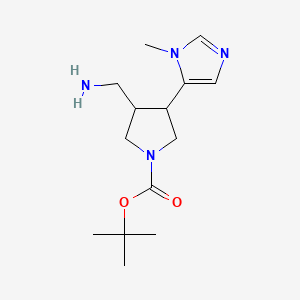
rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminomethyl group, a methyl-imidazole moiety, and a tert-butyl ester group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination or other suitable amination reactions.
Attachment of the Methyl-Imidazole Moiety: This step might involve nucleophilic substitution or coupling reactions.
Esterification: The final step would involve the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions could target the imidazole ring or the ester group, converting them to their respective reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrrolidine or imidazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imines, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound might exhibit interesting pharmacological properties, making it a candidate for drug development. Its interactions with biological targets could be studied to understand its potential therapeutic effects.
Medicine
In medicine, derivatives of this compound could be explored for their efficacy in treating various diseases. The presence of the imidazole ring suggests potential antifungal or antimicrobial activity.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The imidazole ring could play a role in binding to metal ions or other active sites in proteins.
類似化合物との比較
Similar Compounds
(3R,4S)-3-(aminomethyl)-4-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate: Lacks the tert-butyl group.
(3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine: Lacks the ester group.
Uniqueness
The presence of the tert-butyl ester group and the methyl-imidazole moiety makes “rac-tert-butyl (3R,4S)-3-(aminomethyl)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-1-carboxylate, trans” unique. These functional groups can significantly influence the compound’s reactivity and biological activity, distinguishing it from similar compounds.
特性
分子式 |
C14H24N4O2 |
|---|---|
分子量 |
280.37 g/mol |
IUPAC名 |
tert-butyl 3-(aminomethyl)-4-(3-methylimidazol-4-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)18-7-10(5-15)11(8-18)12-6-16-9-17(12)4/h6,9-11H,5,7-8,15H2,1-4H3 |
InChIキー |
DYFPNEPGMVCCKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CN=CN2C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


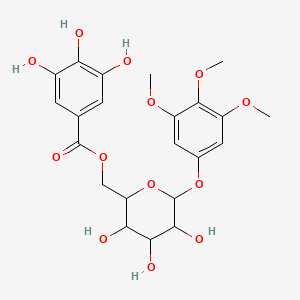
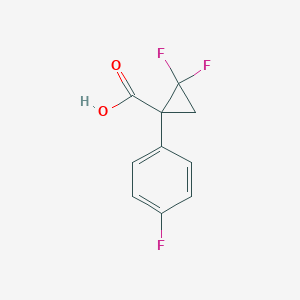
![9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbutanoate](/img/structure/B15127069.png)
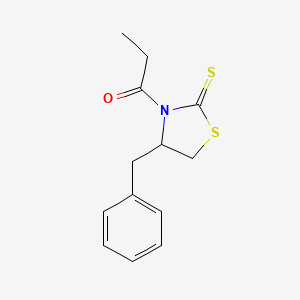
![[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate;[(1S,5R)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B15127082.png)
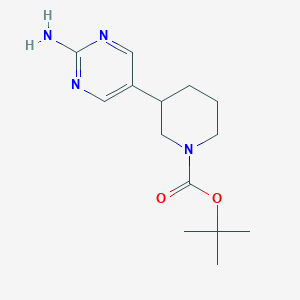
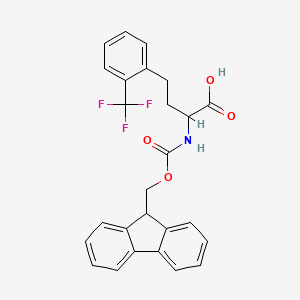
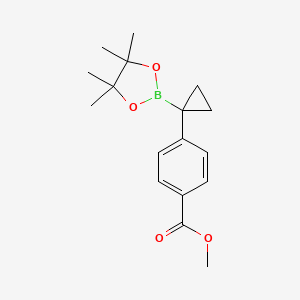
![tert-butyl ((3-oxo-1-phenylhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-7-yl)methyl)carbamate](/img/structure/B15127109.png)
![5-Amino-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanoic acid](/img/structure/B15127110.png)

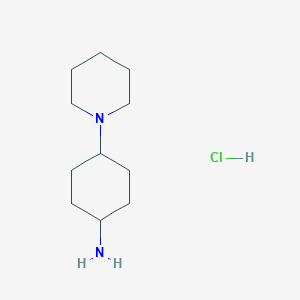
![[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane;palladium(2+);dichloride](/img/structure/B15127129.png)
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
